Acetylenic Cypermethrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetylenic Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is known for its high efficacy against a broad spectrum of insects, including those resistant to other insecticides. The compound is characterized by its molecular formula C22H18ClNO3 and a molecular weight of 379.84 g/mol . This compound is a derivative of cypermethrin, incorporating an acetylenic group that enhances its insecticidal properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acetylenic Cypermethrin involves the reaction of cypermethrin with acetylene under controlled conditions. The process typically requires a catalyst, such as palladium or nickel, to facilitate the addition of the acetylenic group to the cypermethrin molecule. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the purity and yield of the final product .

化学反应分析

Types of Reactions: Acetylenic Cypermethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols and other reduced products.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions at elevated temperatures.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted compounds.

科学研究应用

Agricultural Applications

Crop Protection

Acetylenic Cypermethrin is primarily utilized in agriculture for the protection of various crops against a wide range of pests. Its effectiveness against insects such as aphids, caterpillars, and beetles makes it a valuable tool for farmers. The compound acts on the nervous system of insects, leading to paralysis and death.

- Key Crops:

- Cotton

- Peanuts

- Broccoli

- Sweet corn

Table 1: Application Rates of this compound in Agriculture

| Crop | Application Rate (lbs/acre) | Target Pests |

|---|---|---|

| Cotton | 0.5 - 1.0 | Aphids, caterpillars |

| Peanuts | 0.25 - 0.5 | Leafhoppers, thrips |

| Broccoli | 0.1 - 0.25 | Cabbage worms |

| Sweet Corn | 0.5 - 1.0 | European corn borer |

Non-Agricultural Applications

Pest Control in Residential and Commercial Settings

This compound is widely used for indoor and outdoor pest control in residential areas, targeting common pests like cockroaches, ants, and fleas. Its application is crucial for maintaining hygiene and preventing disease transmission.

- Key Uses:

- Indoor pest control (e.g., kitchens, bathrooms)

- Outdoor perimeter treatments

- Turf management

Table 2: Non-Agricultural Use Statistics

| Use Type | Annual Usage (lbs) |

|---|---|

| Indoor pest control | ~110,000 |

| Outdoor structural treatment | ~750,000 |

Environmental Impact

Ecotoxicology Studies

Research has shown that while this compound is effective against target pests, it poses risks to non-target organisms, particularly aquatic life due to runoff from treated areas. Studies indicate that the compound can accumulate in water bodies, leading to toxic effects on fish and invertebrates.

- Key Findings:

- Significant toxicity to aquatic organisms observed at concentrations as low as 1 µg/L.

- Potential bioaccumulation in aquatic food webs.

作用机制

Acetylenic Cypermethrin acts as a neurotoxin in insects. It disrupts the normal function of sodium channels in the nerve cell membranes, leading to prolonged depolarization and repetitive nerve impulses. This results in paralysis and eventual death of the insect. The compound also affects calcium ion channels, further enhancing its neurotoxic effects .

相似化合物的比较

Cypermethrin: The parent compound, widely used as an insecticide.

Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.

Uniqueness of Acetylenic Cypermethrin: this compound is unique due to the presence of the acetylenic group, which enhances its insecticidal properties and provides additional reactivity for chemical modifications. This makes it a valuable compound for both practical applications and scientific research .

生物活性

Acetylenic Cypermethrin is a synthetic pyrethroid insecticide that exhibits significant biological activity, particularly as a neurotoxin in insects. This article delves into its mechanisms of action, toxicological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is characterized by the presence of an acetylenic group, which enhances its insecticidal properties compared to its parent compound, cypermethrin. The primary mechanism of action involves the disruption of sodium channels in nerve cell membranes. This disruption leads to prolonged depolarization and repetitive nerve impulses, culminating in paralysis and death of the insect. Additionally, this compound affects calcium ion channels, which further amplifies its neurotoxic effects.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Disrupts sodium and calcium channels | Enhanced reactivity due to acetylenic group |

| Cypermethrin | Similar sodium channel disruption | Widely used as a standard insecticide |

| Permethrin | Affects sodium channels | Commonly used for household pest control |

| Deltamethrin | High potency against a broad range of insects | More effective at lower concentrations |

Toxicological Effects

The toxicological profile of this compound indicates significant risks not only to target insects but also potential effects on non-target organisms, including humans. Studies have shown that exposure can lead to various health issues:

- Neurotoxicity : Prolonged exposure can result in hyper-excitation of the central nervous system, leading to symptoms such as dizziness, headache, and convulsions .

- Genotoxicity : Research indicates that this compound may induce DNA damage and mutations in human lymphocytes at lower concentrations. This raises concerns regarding its long-term effects on human health .

- Endocrine Disruption : Some studies suggest that pyrethroids can interfere with endocrine functions, potentially leading to reproductive issues .

Case Studies

- Acute Poisoning Case : A 30-year-old male ingested a pesticide containing cypermethrin. He presented with symptoms including vomiting and throat pain. Treatment included symptomatic care and resulted in significant recovery within 24 hours . This case highlights the acute effects of pyrethroid exposure and the importance of timely medical intervention.

- Occupational Exposure Study : A study involving Egyptian agricultural workers quantified urinary levels of cypermethrin metabolites during pesticide application. Results showed elevated levels during exposure periods, indicating significant occupational hazards associated with handling these chemicals . The study emphasized the need for protective measures for workers in agricultural settings.

Research Findings

Recent research has focused on understanding the biological activity and environmental impact of this compound:

- Metabolism Studies : The major detoxification pathways involve hydrolysis by esterases and hydroxylation by cytochrome P450 enzymes. These metabolic processes are crucial for understanding how organisms can mitigate the effects of exposure .

- Neurotoxic Mechanisms : Investigations into the molecular interactions between this compound and sodium channels have revealed that it binds to specific residues, altering channel function and prolonging neuronal excitation . This mechanism is critical for developing safer alternatives or antidotes.

属性

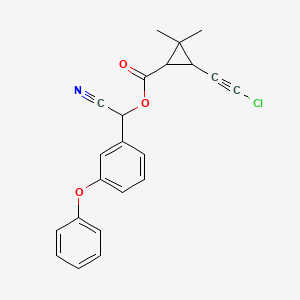

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVBGKXRTYDDKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。